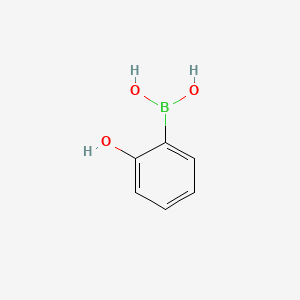![molecular formula C16H23NO5 B1303822 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid CAS No. 453557-72-7](/img/structure/B1303822.png)
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of tert-butyl chloroformate with the amino group of the precursor compound under basic conditions to form the Boc-protected intermediate . This intermediate is then subjected to further reactions to introduce the ethoxyphenyl group, followed by purification steps to isolate the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of protected amino acids, followed by deprotection and purification processes to yield the desired compound .
化学反应分析
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the ethoxyphenyl group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further modified.
Oxidized Derivatives: Oxidation reactions can produce various oxidized forms of the ethoxyphenyl group.
科学研究应用
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is utilized in several scientific research applications:
Proteomics: It is used in the synthesis of peptides and proteins for studying protein-protein interactions and enzyme activities.
Medicinal Chemistry: The compound serves as a building block for designing novel therapeutic agents.
Biological Research: It is employed in the development of enzyme inhibitors and other bioactive molecules.
作用机制
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amino group can interact with various molecular targets, facilitating the formation of peptide bonds and other biochemical interactions .
相似化合物的比较
Similar Compounds
- 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
- 3-[(Tert-butoxycarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group on the phenyl ring. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in specific research applications .
属性
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTLOCLQIAZRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156636 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-72-7 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)


![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)
![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)



